molecular formula C37H50N2O10.C6H8O7 B1142303 METHYLLYCACONITINE CITRATE CAS No. 112825-05-5

METHYLLYCACONITINE CITRATE

Cat. No. B1142303
M. Wt: 874.93
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of MLA and its analogues has been explored through various strategies to understand its complex molecular structure better and facilitate functional studies. For example, Barker et al. (2004) reported the synthesis of ABE tricyclic analogues using ring-closing metathesis to append a B ring to an AE azabicyclic fragment, illustrating a method to construct its intricate structure (Barker, Brimble, McLeod, & Savage, 2004). Similarly, Sparrow, Barker, and Brimble (2011) developed an enantioselective synthesis of tetracyclic MLA analogues, highlighting the importance of stereochemistry in the synthesis process (Sparrow, Barker, & Brimble, 2011).

Molecular Structure Analysis

MLA's efficacy as a nicotinic receptor antagonist is partly attributed to its unique molecular structure. Structure modelling techniques have been applied to fit MLA into a nicotinic pharmacophore model, helping to explain its high affinity for neuronal versus muscle nicotinic receptors (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).

Chemical Reactions and Properties

The chemical properties of MLA, including its interactions with nicotinic receptors, have been extensively studied. Alkondon, Pereira, Wonnacott, and Albuquerque (1992) demonstrated MLA's blockade of nicotinic currents in hippocampal neurons, providing insight into its mechanism of action and its potential as a competitive antagonist (Alkondon, Pereira, Wonnacott, & Albuquerque, 1992).

Physical Properties Analysis

The physical properties of MLA, such as binding affinity and inhibitory concentration, are crucial for its application in neuropharmacological research. The binding of [3H]methyllycaconitine to rat brain membranes has been characterized, demonstrating its high affinity and selectivity for alpha7-type neuronal nicotinic acetylcholine receptors (Davies, Hardick, Blagbrough, Potter, Wolstenholme, & Wonnacott, 1999).

Chemical Properties Analysis

MLA's role as a selective probe for neuronal alpha-bungarotoxin binding sites further underscores its chemical properties and its specificity for certain receptor subtypes over muscle nicotinic receptors, highlighting its utility as a structural and functional probe (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).

Scientific Research Applications

Neuroscience

Application

MLA is used as a molecular probe for studying the pharmacology of the nicotinic acetylcholine receptor .

Method of Application

MLA is often used in receptor binding assays to study the function and distribution of α7 nicotinic receptors .

Results

The use of MLA has contributed to a better understanding of the role of α7 nicotinic receptors in various neurological processes .

Neuroinflammation and Parkinson’s Disease Research

Application

MLA has been used in research studying neuroinflammation and Parkinson’s disease .

Method of Application

In these studies, MLA is used to investigate the anti-inflammatory and neuroprotective effects of α7 nicotinic acetylcholine receptor activation .

Results

Research has shown that MLA can reduce microglial activation and production of proinflammatory markers in mouse brains .

Treatment of Spastic Paralysis

Application

MLA has been explored as a possible therapeutic agent for the treatment of spastic paralysis .

Results

The outcomes of these explorations are not detailed in the available sources .

Insecticide Research

Application

MLA has been shown to have insecticidal properties .

Results

The outcomes of these explorations are not detailed in the available sources .

Nicotine Addiction Research

Application

MLA has been proposed as a potential therapeutic agent for nicotine addiction .

Method of Application

In this context, MLA would likely be used to block the activity of α7 nicotinic acetylcholine receptors, thereby reducing the rewarding effects of nicotine .

Results

While specific outcomes are not detailed in the available sources, it is suggested that MLA might be useful in reducing nicotine reward without precipitating symptoms of nicotine withdrawal .

Inflammatory Response Research

Application

MLA has been used to study its effects on inflammatory response in rats post nicotine treatment .

Method of Application

In these studies, MLA is used as an α7 nicotinic acetylcholine receptor (α7 nAChR) antagonist .

Results

The specific outcomes of these studies are not detailed in the available sources .

Study of Hepatic Branch of the Vagus Nerve

Application

MLA has been used to study its effects on the hepatic branch of the vagus nerve (hVNS) in rats .

Method of Application

In these studies, MLA is used as an α7 nicotinic acetylcholine receptor (α7 nAChR) antagonist .

Results

The specific outcomes of these studies are not detailed in the available sources .

Block the Activity of Galantamine

Application

MLA has been used to block the activity of galantamine .

Method of Application

In these studies, MLA is used as an α7 nicotinic acetylcholine receptor (α7 nAChR) antagonist .

Results

The specific outcomes of these studies are not detailed in the available sources .

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water7.


properties

IUPAC Name

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLZNJHDLEWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 23514480

Citations

For This Compound
680
Citations
M Chilton, J Mastropaolo, RB Rosse, AS Bellack… - Life sciences, 2004 - Elsevier
Diminished expression of the α 7 nicotinic acetylcholine receptor occurs in selected brain regions of patients with schizophrenia, which may account for pathophysiological …
Number of citations: 28 www.sciencedirect.com
JM Beckel, A Kanai, SJ Lee… - American Journal of …, 2006 - journals.physiology.org
… choline, or the antagonists methyllycaconitine citrate and hexamethonium elicited changes in … Methyllycaconitine citrate, a specific α 7 -receptor antagonist, prevented nicotine-, choline-, …
Number of citations: 175 journals.physiology.org
G Önder Narin, B Aydın, H Cabadak - Molecular Biology Reports, 2021 - Springer
… Acetylcholine, nicotinic alpha 7 receptor antagonist methyllycaconitine citrate, and … methyllycaconitine citrate and the cholinergic antagonist, atropine. Methyllycaconitine citrate …
Number of citations: 4 link.springer.com
B Li, J Wu, J Bao, X Han, S Shen, X Ye, J Dai… - … et Biophysica Acta (BBA …, 2020 - Elsevier
… (selective α7nAChR agonist) or methyllycaconitine citrate salt (selective α7nAChR antagonist)… Conversely, methyllycaconitine citrate salt increased acinar cell injury and aggravated AP. …
Number of citations: 12 www.sciencedirect.com
A Larsson, L Svensson, B Söderpalm, JA Engel - Alcohol, 2002 - Elsevier
… A two-way ANOVA showed a significant difference in treatment when data obtained from the methyllycaconitine citrate–nicotine-treated and saline–nicotine-treated mice were analyzed […
Number of citations: 149 www.sciencedirect.com
W Zhang, Q Sun, X Gao, Y Jiang, R Li, J Ye - PLoS One, 2013 - journals.plos.org
… The effects that LXM-10 had shown were attenuated by methyllycaconitine citrate (an α7 nicotinic acetylcholine receptor antagonist) or tropicamide (an M4 muscarinic acetylcholine …
Number of citations: 28 journals.plos.org
A Kobayashi, S Mimuro, T Katoh, K Kobayashi… - Experimental …, 2022 - jstage.jst.go.jp
… ), hemorrhagic shock (HS), hemorrhagic shock with DEX (HS+DEX), hemorrhagic shock with DEX and the α7 nicotinic type acetylcholine receptor antagonist methyllycaconitine citrate (…
Number of citations: 5 www.jstage.jst.go.jp
S Ashenafi, A Fuente, JM Criado, AS Riolobos… - Neurobiology of …, 2005 - Elsevier
… In order to test this hypothesis in amygdala, we perfused the preparation with methyllycaconitine citrate, 1.5 μM, a specific blocker of these receptors. Methyllycaconitine depressed the …
Number of citations: 38 www.sciencedirect.com
NK Sharma, S Kaur, RK Goel - Epilepsy & Behavior, 2020 - Elsevier
… Methyllycaconitine citrate treatment was unable to produce any ameliorative effect in diseased condition. Choline administration dose dependently ameliorated depression, memory …
Number of citations: 9 www.sciencedirect.com
Y Xiong, X Zhao, Q Sun, R Li, C Li, J Ye - Pharmacology Biochemistry and …, 2010 - Elsevier
… In the formalin test, we pretreated mice with methyllycaconitine citrate (3, 0.3, or 0.03 µmol/kg, ip), tropicamide (3, 0.3, or 0.03 µmol/kg, ip), bicuculline (8, 0.8, or 0.08 µmol/kg, ip), or …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.